molecular formula C14H12N4O2S2 B2701632 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 497927-03-4

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2701632
CAS No.: 497927-03-4
M. Wt: 332.4
InChI Key: IVZIYXCGKMBMFK-UHFFFAOYSA-N
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Description

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H12N4O2S2 and its molecular weight is 332.4. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds with structures similar to N-(thiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide have been synthesized and evaluated for their anticancer activities. For instance, a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds exhibited potent cytotoxic results against breast cancer cell lines, suggesting a potential application of similar compounds in cancer treatment (Sraa Abu-Melha, 2021).

Optoelectronic Properties

Thiazole-based polythiophenes, including compounds with thiazole and oxadiazole units, have been explored for their optoelectronic properties. Such materials demonstrated potential applications in conducting polymers with specific optical band gaps, highlighting their use in electronic and photonic devices (P. Camurlu & N. Guven, 2015).

Antimicrobial and Hemolytic Activity

Derivatives of 1,3,4-oxadiazole, resembling the core structure of the query compound, have shown significant antimicrobial activities against various microbial species, indicating the potential of N-(thiazol-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide in antimicrobial applications. These compounds also exhibited low hemolytic activity, suggesting a favorable toxicity profile for biomedical applications (Samreen Gul et al., 2017).

Antituberculosis Agents

Compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their potential against Mycobacterium tuberculosis, indicating the possible use of similar structures in the development of antituberculosis agents (I. Mir et al., 1991).

Glutaminase Inhibition

Analogues of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, which share structural similarities with the query compound, have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase. This suggests a potential application in cancer therapy, as glutaminase activity is crucial for the metabolism of cancer cells (K. Shukla et al., 2012).

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-9-2-4-10(5-3-9)12-17-18-14(20-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZIYXCGKMBMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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